3-[7-[(2-bromophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoic acid

MIF tautomerase inhibition virtual screening hit validation anti-inflammatory target

3-[7-[(2-Bromophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoic acid (PubChem CID 1752837; CAS 708240-00-0) is a synthetic, drug-like small molecule belonging to the 4-methylcoumarin chemical class, featuring a 7-(2-bromobenzyl)oxy substituent and a C3-propanoic acid chain. The compound was disclosed as a moderate inhibitor of human macrophage migration inhibitory factor (MIF) tautomerase activity through a structure-based virtual screening campaign that interrogated approximately 1.1 million commercially available molecules from Specs and ChemBridge libraries.

Molecular Formula C20H17BrO5
Molecular Weight 417.2 g/mol
Cat. No. B4679823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[7-[(2-bromophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoic acid
Molecular FormulaC20H17BrO5
Molecular Weight417.2 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3Br)CCC(=O)O
InChIInChI=1S/C20H17BrO5/c1-12-15-7-6-14(25-11-13-4-2-3-5-17(13)21)10-18(15)26-20(24)16(12)8-9-19(22)23/h2-7,10H,8-9,11H2,1H3,(H,22,23)
InChIKeyAHYKLURCZABYDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[7-[(2-Bromophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoic Acid – Compound Identity, MIF-Targeting Profile, and Procurement Baseline


3-[7-[(2-Bromophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoic acid (PubChem CID 1752837; CAS 708240-00-0) is a synthetic, drug-like small molecule belonging to the 4-methylcoumarin chemical class, featuring a 7-(2-bromobenzyl)oxy substituent and a C3-propanoic acid chain [1]. The compound was disclosed as a moderate inhibitor of human macrophage migration inhibitory factor (MIF) tautomerase activity through a structure-based virtual screening campaign that interrogated approximately 1.1 million commercially available molecules from Specs and ChemBridge libraries [2]. With a molecular weight of 417.2 g/mol, cLogP of 3.90, and compliance with standard drug-likeness rules (zero Lipinski violations), this compound represents an early-stage screening hit suitable as a starting point for MIF-directed medicinal chemistry optimization rather than a development candidate [2].

3-[7-[(2-Bromophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoic Acid – Why Class-Level Substitution of MIF Inhibitors or 4-Methylcoumarins Is Not Scientifically Warranted


In-class MIF tautomerase inhibitors exhibit highly divergent potencies ranging over three orders of magnitude (IC50 values from 0.038 µM to >100 µM) even within a single chemical series, making activity extrapolation from scaffold similarity unreliable [1]. Within the same virtual screening study that identified the target compound, nine other confirmed actives spanning 4-methylcoumarin, benzothiazole, pyrazolone, and indolinone chemotypes displayed IC50 values from 0.55 µM to 102.12 µM—a 186-fold range—demonstrating that neither the coumarin core nor shared commercial library origin predicts functional activity [1]. Furthermore, the 2-bromobenzyl ether substituent at position 7 of the coumarin ring represents a specific structural feature: closely related 7-benzyloxy-4-methylcoumarins lacking the ortho-bromine atom or bearing different C3 substituents are not functionally interchangeable and would require independent potency validation before any procurement decision [2]. The quantitative evidence below establishes precisely what level of MIF inhibitory activity this specific compound delivers, enabling direct comparison against structurally related alternatives.

3-[7-[(2-Bromophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoic Acid – Quantitative Differentiation Evidence vs. Closest MIF Inhibitor Comparators


MIF Tautomerase Inhibition Potency: Direct Head-to-Head Comparison vs. ISO-1 and Intra-Study Actives

The target compound (designated Compound 4 in the primary study) exhibited an IC50 of 23.06 ± 1.36 µM against recombinant human MIF tautomerase in the L-dopachrome methyl ester substrate assay [1]. This represents 1.6-fold weaker potency than the reference inhibitor ISO-1 (IC50 = 14.41 ± 1.59 µM) tested under identical conditions, and 42-fold weaker potency than the best-in-study compound, Compound 1 (IC50 = 0.55 ± 0.76 µM) [1]. Among the ten confirmed actives in this screening campaign, the target compound ranks 7th by potency, positioned as a moderate-strength hit suitable for hit-to-lead exploration rather than a lead-optimization entry point [1].

MIF tautomerase inhibition virtual screening hit validation anti-inflammatory target

Chemical Scaffold Uniqueness Among Confirmed MIF Inhibitor Chemotypes from a 1.1 Million Compound Virtual Screen

Among the ten confirmed MIF tautomerase inhibitors identified by Xu et al., only the target compound and Compound 3 (a structurally distinct molecule with IC50 = 25.77 µM) feature the 4-methylcoumarin core bearing a C3-propanoic acid moiety [1]. The remaining eight actives represent benzothiazole, pyrazolone, indolinone, triazole, and pyrimidine chemotypes, confirming that the target compound occupies a unique coumarin-based chemical space within the validated hit set [1]. Earlier coumarin-based MIF inhibitors reported by Orita et al. (2001) predominantly feature 7-hydroxy or 7-alkoxy substitution without the 2-bromobenzyl ether motif and lack the C3-propanoic acid extension, achieving Ki values of 0.038–7.4 µM [2]. The combination of a 7-(2-bromobenzyl)oxy substituent and a C3-propionic acid chain in the target compound represents a substitution pattern not previously characterized in the MIF inhibitor literature, providing a distinct structure-activity relationship (SAR) anchor point absent from earlier coumarin-based MIF inhibitors [1][2].

chemical diversity coumarin scaffold virtual screening chemotype analysis

Computed Physicochemical and Drug-Likeness Profile vs. Co-Active MIF Inhibitors from the Same Screening Study

The QikProp-predicted physicochemical parameters for the target compound were reported alongside all ten active hits in the primary study [1]. The target compound (Compound 4) displays a molecular weight of 417.26 Da, octanol-water partition coefficient (log P) of 3.90, aqueous solubility (log S) of −4.78, and Caco-2 predicted permeability (PCaco) of 66.70 nm/s, with zero Rule-of-Five violations [1]. Relative to the most potent hit (Compound 1, IC50 = 0.55 µM, MW = 376.43, log P = 4.69, log S = −6.33, PCaco = 67.35), the target compound demonstrates 1.55 log-unit higher predicted aqueous solubility, which correlates with more favorable in vitro assay behavior and reduced DMSO precipitation risk during screening [1]. Compared to the reference inhibitor ISO-1 (MW = 235.24, log P = 1.08, log S = −2.88, PCaco = 228.56), the target compound is considerably more lipophilic and less permeable, positioning it as a tool compound optimized for target engagement assays rather than cellular phenotypic screens [1].

drug-likeness QikProp physicochemical property profiling procurement decision support

Multi-Target Activity Fingerprint: BindingDB-Reported Affinity for Non-MIF Targets Enables Counter-Screening Selection

BindingDB entries for the target compound (BDBM82927) document affinity measurements against three distinct human protein targets, establishing a preliminary selectivity fingerprint absent for most other MIF inhibitor hits from the same study [1][2]. In addition to MIF tautomerase (IC50 = 23,060 nM, from Xu et al.), the compound was tested against Carboxy-terminal domain RNA polymerase II polypeptide A small phosphatase 1 (CTDSP1; IC50 = 10,600 nM) and Endothelial PAS domain-containing protein 1 (EPAS1/HIF-2α), with data curated by the Sanford-Burnham Center for Chemical Genomics and ChEMBL [2]. This multi-target dataset, while showing activity in the same potency range (10–25 µM) across all three targets, provides actionable information for assay design: researchers can use this compound as a non-selective control or as a starting scaffold for selectivity optimization. No comparable off-target profiling data are available in the primary literature for Compounds 1–3 or 5–10 from the Xu et al. study, where only MIF tautomerase activity was reported [1].

selectivity profiling off-target activity counter-screening BindingDB

Commercial Availability and Purity Specification for Reproducible Research Procurement

The target compound was originally sourced from Specs or ChemBridge commercial libraries with purity >95% for the primary screening study, and the authors confirmed that all 147 purchased compounds met this purity threshold before testing [1]. Contemporary vendor listings confirm that the compound remains commercially available as a specialty screening compound with ≥95% HPLC purity, enabling direct procurement without the need for custom synthesis [2]. This contrasts with several more potent co-active compounds from the Xu et al. study (e.g., Compounds 1, 2, and 9, which underwent further cell-based characterization and are not cataloged as standard stock items from major screening vendors), making the target compound one of the few validated MIF inhibitors from this virtual screen that is both chemically defined and immediately purchasable with documented purity specifications [1].

compound sourcing purity specification research reproducibility commercial availability

3-[7-[(2-Bromophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoic Acid – Research and Industrial Application Scenarios Derived from Quantitative Evidence


MIF Tautomerase Biochemical Assay Development and Moderate-Potency Control Compound

With an IC50 of 23.06 µM against recombinant human MIF tautomerase, the target compound serves as a moderate-potency positive control for enzyme inhibition assay development, bridging the activity gap between the reference inhibitor ISO-1 (IC50 = 14.41 µM) and inactive screening compounds [1]. Its predicted aqueous solubility (log S = −4.78) is 1.55 log units higher than the most potent screening hit Compound 1, reducing the likelihood of compound precipitation during dose-response experiments performed at concentrations approaching 50–100 µM [1]. The compound can be used to calibrate assay sensitivity, establish Z'-factor thresholds, and validate inter-plate reproducibility before deploying a full MIF inhibitor screening cascade.

Multi-Target Selectivity Counter-Screening in MIF-Focused Drug Discovery Programs

The compound's documented affinity for three human protein targets—MIF tautomerase (IC50 = 23,060 nM), CTDSP1 phosphatase (IC50 = 10,600 nM), and EPAS1 (HIF-2α)—makes it a cost-effective single-compound selectivity standard for counter-screening workflows [1][2]. A medicinal chemistry team optimizing a proprietary MIF inhibitor series can use this compound to benchmark whether lead molecules achieve selectivity over CTDSP1 and EPAS1 at concentrations relevant to MIF target engagement, eliminating the need to source separate control compounds for each counter-screen target [2]. This scenario is particularly valuable for resource-constrained academic drug discovery laboratories that require multi-target profiling data while minimizing procurement costs.

Novel Coumarin Scaffold for Structure-Activity Relationship (SAR) Exploration in MIF Inhibitor Optimization

The 7-(2-bromobenzyl)oxy-4-methylcoumarin core with a C3-propanoic acid extension represents a substitution pattern absent from earlier-generation MIF inhibitor coumarins, which predominantly feature 7-hydroxy or 7-methoxy substituents without the C3-carboxyalkyl chain [1][2]. Structure-based design efforts guided by the published MIF co-crystal structure (PDB: available from Orita et al. 2001) can use this compound as a starting scaffold for fragment growing or substituent replacement at the 2-bromobenzyl position to probe the hydrophobic surface formed by Pro33, Tyr36, Trp108, and Phe113 at the MIF active site rim [2]. Procurement of this compound enables SAR exploration in intellectual property space complementary to existing MIF inhibitor patents.

Computational Chemistry Benchmarking and Docking Validation Standard

The compound's IC50 value (23.06 µM), XP Glide docking score (−8.57 kcal/mol), and experimentally determined rank among virtual screening hits (rank 804 out of ~150,000 XP-docked molecules from ChemBridge) provide a fully documented data triad—experimental potency, computed score, and retrospective enrichment rank—that can serve as a benchmark for validating new MIF docking protocols, scoring function parameterizations, or machine learning-based virtual screening models [1]. The availability of both the compound's structure and its quantitative assay data from a published peer-reviewed study makes it suitable as an external validation set compound for computational method development, a role not supported by compounds whose activity data remain proprietary or unpublished [1].

Quote Request

Request a Quote for 3-[7-[(2-bromophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.